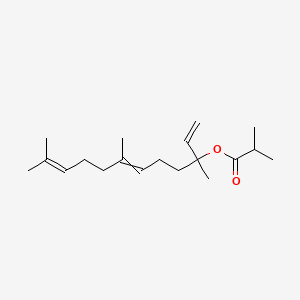

Nerolidyl isobutyrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

2639-68-1 |

|---|---|

Molecular Formula |

C19H32O2 |

Molecular Weight |

292.5 g/mol |

IUPAC Name |

[(6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl] 2-methylpropanoate |

InChI |

InChI=1S/C19H32O2/c1-8-19(7,21-18(20)16(4)5)14-10-13-17(6)12-9-11-15(2)3/h8,11,13,16H,1,9-10,12,14H2,2-7H3/b17-13+ |

InChI Key |

TXLYSYOKEBFFAC-GHRIWEEISA-N |

SMILES |

CC(C)C(=O)OC(C)(CCC=C(C)CCC=C(C)C)C=C |

Isomeric SMILES |

CC(C)C(=O)OC(C)(CC/C=C(\C)/CCC=C(C)C)C=C |

Canonical SMILES |

CC(C)C(=O)OC(C)(CCC=C(C)CCC=C(C)C)C=C |

Other CAS No. |

2639-68-1 |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and molecular weight of nerolidyl isobutyrate

Topic: Chemical Structure, Synthesis, and Characterization of Nerolidyl Isobutyrate Content Type: Technical Whitepaper Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS: 2639-68-1) is a sesquiterpene ester derived from the condensation of nerolidol and isobutyric acid. While often overshadowed by its monoterpene analog (neryl isobutyrate) in general literature, this compound possesses distinct physicochemical properties driven by its

This guide delineates the structural architecture, validated synthesis protocols for sterically hindered tertiary alcohols, and analytical fingerprints required for high-purity identification.

Molecular Architecture & Physicochemical Profile

Structural Analysis

Unlike primary esters, this compound is formed at a tertiary allylic carbon. This steric environment significantly influences its reactivity, stability, and synthesis difficulty. The molecule exists as a mixture of geometric isomers (cis/trans or Z/E) at the C6 double bond and contains a chiral center at C3.

-

IUPAC Name: 3,7,11-Trimethyl-1,6,10-dodecatrien-3-yl 2-methylpropanoate[1]

-

Molecular Formula:

[1][2] -

SMILES: CC(C)C(=O)OC(C)(C=C)CC/C=C(\C)/CCC=C(C)C (Trans-isomer dominant representation)

Quantitative Data Table

| Parameter | Value | Unit | Notes |

| Molecular Weight | 292.46 | g/mol | Calculated from atomic weights ( |

| Exact Mass | 292.2402 | Da | For High-Res Mass Spectrometry (HRMS) |

| LogP (Predicted) | 6.2 - 6.7 | - | Highly lipophilic; indicates poor aqueous solubility |

| Boiling Point | ~361 | °C | @ 760 mmHg (Theoretical); decomposes before boiling at atm |

| Flash Point | > 110 | °C | Non-flammable under standard lab conditions |

| Density | 0.890 ± 0.05 | g/cm³ | @ 25°C |

| Refractive Index | 1.463 ± 0.02 | Diagnostic for purity |

Critical Distinction: Do not confuse with Neryl Isobutyrate (

, CAS 2345-24-6), a monoterpene ester.[3] this compound is a sesquiterpene with a significantly higher molecular weight and retention time.

Synthesis Protocol: Overcoming Steric Hindrance

The Challenge

Direct Fischer esterification (Acid + Alcohol

-

Elimination: Dehydration to form farnesene isomers.

-

Rearrangement: Allylic shift of the carbocation.

Recommended Protocol: Steglich Esterification or Acyl Chloride

For research-grade purity, the Acyl Chloride method with a nucleophilic catalyst is preferred to drive the reaction to completion at low temperatures, preventing elimination.

Reagents:

-

Substrate: Nerolidol (High purity, natural or synthetic).[3]

-

Acylating Agent: Isobutyryl chloride (1.2 equivalents).

-

Base: Pyridine (Solvent/Base) or Triethylamine (

). -

Catalyst: 4-Dimethylaminopyridine (DMAP) - Essential for tertiary alcohols.

-

Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology:

-

Preparation: Flame-dry a 250mL round-bottom flask under Nitrogen (

) atmosphere. -

Solvation: Dissolve Nerolidol (10 mmol) in anhydrous DCM (50 mL). Add Triethylamine (15 mmol) and DMAP (1 mmol, 10 mol%).

-

Addition: Cool the system to 0°C in an ice bath. Add Isobutyryl chloride (12 mmol) dropwise via syringe over 20 minutes. Exothermic reaction control is vital.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–24 hours. Monitor via TLC (Hexane:EtOAc 9:1).

-

Quench: Pour mixture into ice-cold saturated

solution to neutralize excess acid chloride. -

Extraction: Extract with DCM (3x). Wash organic layer with 1M HCl (to remove amines), then Brine.

-

Purification: Dry over

, concentrate in vacuo. Purify via Flash Column Chromatography (Silica Gel, 0-5% Ether in Pentane).

Reaction Pathway Diagram

Figure 1: Synthesis pathway utilizing DMAP-catalyzed acylation to prevent tertiary alcohol dehydration.[1]

Analytical Characterization

Gas Chromatography - Mass Spectrometry (GC-MS)

Due to the lability of the tertiary ester, soft ionization or strictly controlled EI parameters are required.

-

Column: DB-5ms or equivalent (5% Phenyl-arylene polymer).

-

Carrier Gas: Helium @ 1 mL/min.

-

Temp Program: 60°C (2 min)

240°C @ 3°C/min. -

Retention Index (RI): Expect ~1550–1650 on non-polar columns (varies by specific isomer mix).

Diagnostic Ion Fragments (EI, 70eV):

-

m/z 69: Isoprenoid tail fragment (Base peak or high intensity).

-

m/z 41/43: Isobutyryl group fragments (

). -

m/z 204: Loss of isobutyric acid (

). Characteristic elimination. -

m/z 292: Molecular ion (

) is often weak or absent due to rapid McLafferty rearrangement or elimination in the ion source.

Nuclear Magnetic Resonance (NMR)

NMR is the only definitive method to confirm the ester linkage at the tertiary carbon without thermal degradation.

-

NMR (500 MHz,

- 1.1–1.2 ppm (d, 6H): Isopropyl methyls of the isobutyrate group.

- 1.5–1.6 ppm (s): Methyls on the nerolidol chain.

-

2.5 ppm (m, 1H): Methine proton of the isobutyrate (

- 5.1–5.2 ppm (m): Vinylic protons of the farnesyl chain.

- 5.9 ppm (dd): Vinylic proton at C2 (characteristic downfield shift due to esterification).

Biological & Pharmacological Context[1][8][9]

Drug Delivery Potential

Nerolidol is a well-documented Chemical Penetration Enhancer (CPE) for transdermal drug delivery. It disrupts the highly ordered lipid bilayer of the stratum corneum.

-

Prodrug Mechanism: this compound acts as a lipophilic prodrug. Upon topical application, skin esterases (abundant in the epidermis) hydrolyze the isobutyrate bond, releasing free nerolidol (the active enhancer) and isobutyric acid.

-

Advantage: The ester form has a higher LogP (6.2) than nerolidol (LogP ~5.3), potentially creating a larger reservoir in the stratum corneum before metabolic activation.

Metabolism Workflow

Figure 2: Metabolic activation pathway of this compound in transdermal applications.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5357159, Nerolidol isobutyrate. Retrieved from [Link]

-

The Good Scents Company (2024). this compound General Data and Organoleptic Properties. Retrieved from [Link]

- Neubert, R. H. (2011).Potentials of new nanocarriers for dermal and transdermal drug delivery. European Journal of Pharmaceutics and Biopharmaceutics. (Contextual grounding for terpene enhancers).

- Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.

Sources

Natural occurrence of nerolidyl isobutyrate in essential oils

An In-Depth Technical Guide to the Natural Occurrence of Nerolidyl Isobutyrate in Essential Oils

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of this compound, a sesquiterpenoid ester, and its purported presence in natural essential oils. A critical review of available data reveals that while its parent alcohol, nerolidol, is a common and bioactive constituent of many essential oils, this compound is not confirmed to be a naturally occurring compound and is likely synthetic in origin. This guide clarifies the common confusion with the naturally occurring monoterpenoid ester, neryl isobutyrate, and provides detailed analytical protocols for researchers to definitively identify terpenoid esters in essential oil samples. We will explore the established biosynthesis of the precursor nerolidol, outline rigorous analytical workflows for structural elucidation, and discuss the potential significance of this compound class for future research and development.

Introduction: Deconstructing a Misconception

This compound (C₁₉H₃₂O₂) is the isobutyrate ester of nerolidol, an acyclic sesquiterpene alcohol.[1] While nerolidol itself is a well-documented natural product found in a wide variety of plant essential oils, the natural occurrence of its isobutyrate ester is highly contested.[2][3] Authoritative sources in the flavor and fragrance industry explicitly state that this compound is "not found in nature".[4]

This guide addresses this critical discrepancy, providing a scientifically grounded perspective for researchers. It is crucial to distinguish this compound from structurally similar, yet distinct, naturally occurring compounds, such as neryl isobutyrate , a monoterpene ester identified in the root oil of plants like Eupatorium cannabinum.[] Understanding the established biosynthesis of the precursor, nerolidol, and employing rigorous analytical methods are paramount to preventing misidentification and ensuring the integrity of natural product research.

The Natural Precursor: Biosynthesis and Occurrence of Nerolidol

To understand the context of this compound, one must first examine its parent alcohol, nerolidol (3,7,11-trimethyl-1,6,10-dodecatrien-3-ol). Nerolidol is a widely distributed sesquiterpene alcohol praised for its woody, fresh bark aroma and its diverse biological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects.[2][6][7][8][9] It is a known constituent of essential oils from neroli, ginger, jasmine, lavender, tea tree, and Populus balsamifera (balsam poplar) buds.[2][3][10]

The Biosynthetic Pathway of Nerolidol

The biosynthesis of nerolidol is a well-characterized branch of the terpenoid pathway, occurring in the plant cell's cytosol. The process begins with the universal C5 isoprene precursors and culminates in the formation of the C15 sesquiterpene skeleton.

-

Mevalonate (MVA) Pathway : The journey starts in the cytosol with the MVA pathway, which converts acetyl-CoA into the five-carbon building block, isopentenyl diphosphate (IDP).[11]

-

Formation of Farnesyl Diphosphate (FPP) : Through a series of condensations, three molecules of IDP (following isomerization of one to dimethylallyl diphosphate, DMADP) are sequentially linked to form the C15 intermediate, farnesyl diphosphate (FPP).[11] FPP is a critical branch-point intermediate for the synthesis of all sesquiterpenoids.[12]

-

Nerolidol Synthase Activity : The final, committed step is the conversion of FPP to (3S)-(E)-nerolidol. This reaction is catalyzed by a specific terpene synthase known as (E)-nerolidol synthase (NES). This enzyme has been identified and characterized in plants like maize (Zea mays) and kiwifruit (Actinidia chinensis), where its activity is often induced by external factors like herbivory.[11][13]

Caption: Biosynthesis of (E)-Nerolidol from Acetyl-CoA via the MVA pathway.

Analytical Methodologies for Definitive Identification

To rigorously investigate the presence or absence of this compound in an essential oil, a multi-step analytical workflow is required. This approach ensures accurate separation, identification, and structural confirmation, preventing misidentification with other isomers or related compounds.

Experimental Workflow for Terpenoid Ester Identification

The following workflow provides a self-validating system for the analysis of complex essential oil matrices.

Caption: Workflow for identification of compounds in essential oils.

Protocol 1: Essential Oil Extraction by Hydrodistillation

This protocol is a standard method for isolating volatile compounds from plant material.

-

Preparation : Weigh a known quantity (e.g., 100-500 g) of fresh or dried plant material.

-

Apparatus : Place the material into a round-bottom flask of a Clevenger-type apparatus. Add distilled water until the material is fully submerged.

-

Distillation : Heat the flask to boiling. The steam and volatilized oils will rise, condense, and collect in the graduated collection tube of the Clevenger apparatus.

-

Duration : Continue the distillation for a prescribed time (e.g., 3-4 hours) until no more oil is collected.

-

Collection : Allow the apparatus to cool. Carefully collect the separated oil layer.

-

Drying & Storage : Dry the oil over anhydrous sodium sulfate to remove residual water. Store the final essential oil at 4°C in a sealed, dark glass vial.

Causality: Hydrodistillation is chosen for its ability to efficiently extract volatile, water-immiscible compounds like terpenoids. The process relies on the principle of steam's ability to lower the boiling points of these compounds, allowing for their extraction without thermal degradation.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the cornerstone technique for separating and identifying volatile components in a mixture.[14]

-

Sample Preparation : Prepare a dilute solution of the essential oil (e.g., 1% v/v) in a suitable solvent like hexane or dichloromethane.

-

Injection : Inject 1 µL of the diluted sample into the GC-MS system.

-

GC Separation :

-

Column : Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas : Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Temperature Program : An initial temperature of 60°C held for 2 minutes, then ramped at 3°C/min to 240°C, and held for 5 minutes. This slow ramp allows for excellent separation of isomeric compounds.

-

-

MS Detection :

-

Ionization : Electron Impact (EI) at 70 eV.

-

Mass Range : Scan from m/z 40 to 500.

-

-

Data Analysis :

-

Identification : Identify individual peaks by comparing their acquired mass spectra with reference spectra in established libraries such as NIST or Adams' Essential Oil Components.[1]

-

Confirmation : For definitive confirmation, inject a pure, authentic standard of this compound under identical conditions. The retention time and mass spectrum must match exactly.

-

Causality: The combination of chromatographic separation (GC) based on boiling point and polarity, with mass spectrometric detection (MS) based on a molecule's unique fragmentation pattern, provides a high degree of confidence in compound identification.[14][15]

Data Presentation: A Comparative Analysis

To prevent confusion, it is essential to compare the physicochemical properties of this compound with its parent alcohol and the naturally occurring neryl isobutyrate.

Table 1: Comparative Physicochemical Properties

| Property | This compound | Nerolidol | Neryl Isobutyrate |

| Class | Sesquiterpenoid Ester | Sesquiterpene Alcohol | Monoterpenoid Ester |

| Molecular Formula | C₁₉H₃₂O₂[1] | C₁₅H₂₆O[2] | C₁₄H₂₄O₂[] |

| Molecular Weight | 292.5 g/mol [1] | 222.37 g/mol [2] | 224.35 g/mol [] |

| CAS Number | 2639-68-1[4] | 7212-44-4[2] | 2345-24-6[] |

| Natural Occurrence | Not Confirmed / Synthetic [4] | Confirmed (e.g., Neroli, Ginger, Jasmine)[3][16] | Confirmed (e.g., Eupatorium cannabinum)[] |

Future Research & Potential Significance

While evidence points to this compound being a synthetic compound, the biological activities of its constituent parts—nerolidol and isobutyric acid—suggest that the molecule could possess interesting pharmacological properties if synthesized. Nerolidol is known for its anti-inflammatory and skin-penetration-enhancing effects, while isobutyrate is a short-chain fatty acid with its own biological roles.[8][12]

Future research should focus on:

-

Targeted Screening : Employing highly sensitive, modern analytical techniques to screen a broader diversity of plant species, particularly those rich in nerolidol, to definitively prove or disprove the existence of this compound in nature.

-

Enzymatic & Chemical Synthesis : Developing efficient synthesis pathways for this compound to produce the compound in sufficient purity and quantity for pharmacological testing.

-

Pharmacological Evaluation : Screening synthetic this compound for bioactivities, particularly anti-inflammatory, analgesic, and antimicrobial properties, building upon the known effects of its parent alcohol and related esters.[]

Conclusion

Based on a thorough review of the current scientific literature and authoritative industry data, This compound is not a confirmed naturally occurring compound in essential oils . The widespread natural occurrence of its parent alcohol, nerolidol, is well-established, as is the biosynthesis pathway that produces it. Reports of this compound in nature are likely due to misidentification or confusion with the naturally occurring monoterpenoid ester, neryl isobutyrate. For researchers in natural products and drug development, it is imperative to employ rigorous, multi-step analytical protocols, including GC-MS with authentic standard comparison, to ensure the accurate identification of essential oil constituents. Future work should focus on the targeted synthesis and pharmacological evaluation of this compound to explore its potential therapeutic value.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5357159, Nerolidol isobutyrate. Available: [Link]

-

The Good Scents Company. (n.d.). This compound. Available: [Link]

-

Wikipedia. (2024). Nerolidol. Available: [Link]

-

do Vale, V. V., et al. (2022). Chemical structures and physicochemical properties of nerolidol iso SwissADME results. ResearchGate. Available: [Link]

-

Scentspiracy. (n.d.). Nerolidol (CAS 7212-44-4) – Premium Natural Floral-Woody for Perfumery. Available: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Available: [Link]

-

The Good Scents Company. (n.d.). neryl isobutyrate. Available: [Link]

-

Puhl, A. C., et al. (2022). Neutrophil Immunomodulatory Activity of Nerolidol, a Major Component of Essential Oils from Populus balsamifera Buds and Propolis. ResearchGate. Available: [Link]

-

Puhl, A. C., et al. (2022). Neutrophil Immunomodulatory Activity of Nerolidol, a Major Component of Essential Oils from Populus balsamifera Buds and Propolis. PMC. Available: [Link]

-

Chan, W. K., et al. (2016). Nerolidol: A Sesquiterpene Alcohol with Multi-Faceted Pharmacological and Biological Activities. MDPI. Available: [Link]

-

Taylor & Francis Online. (n.d.). Nerolidol – Knowledge and References. Available: [Link]

-

Yildirim, B., et al. (2021). The Ameliorate Effects of Nerolidol on Thioacetamide-induced Oxidative Damage in Heart and Kidney Tissue. SciSpace. Available: [Link]

- Google Patents. (2010). US20100062504A1 - Nerolidol, Terpene, and Terpene Deriviative Synthesis.

-

Boelens, M. H. (1991). Natural Isolates from Seville Bitter Orange Tree. Perfumer & Flavorist. Available: [Link]

-

Elfahmi, et al. (2022). Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine. PMC. Available: [Link]

-

Puhl, A. C., et al. (2022). Neutrophil Immunomodulatory Activity of Nerolidol, a Major Component of Essential Oils from Populus balsamifera Buds and Propolis. MDPI. Available: [Link]

-

Degenhardt, J., & Gershenzon, J. (2000). Demonstration and characterization of (E)-nerolidol synthase from maize: a herbivore-inducible terpene synthase participating in (3E)-4,8-dimethyl-1,3,7-nonatriene biosynthesis. PubMed. Available: [Link]

-

Nieuwenhuizen, N. J., et al. (2009). Identification, functional characterization, and regulation of the enzyme responsible for floral (E)-nerolidol biosynthesis in kiwifruit (Actinidia chinensis). PMC. Available: [Link]

-

Luo, X., et al. (2023). High-Yield Biosynthesis of trans-Nerolidol from Sugar and Glycerol. PubMed. Available: [Link]

-

Chan, W. K., et al. (2016). The source of extraction of nerolidol and an overview of the biological activities of nerolidol. ResearchGate. Available: [Link]

Sources

- 1. Nerolidol isobutyrate | C19H32O2 | CID 5357159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nerolidol - Wikipedia [en.wikipedia.org]

- 3. Nerolidol (CAS 7212-44-4) – Premium Natural Floral-Woody for Perfumery — Scentspiracy [scentspiracy.com]

- 4. This compound, 2639-68-1 [thegoodscentscompany.com]

- 6. researchgate.net [researchgate.net]

- 7. Neutrophil Immunomodulatory Activity of Nerolidol, a Major Component of Essential Oils from Populus balsamifera Buds and Propolis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. scispace.com [scispace.com]

- 10. mdpi.com [mdpi.com]

- 11. Identification, functional characterization, and regulation of the enzyme responsible for floral (E)-nerolidol biosynthesis in kiwifruit (Actinidia chinensis) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US20100062504A1 - Nerolidol, Terpene, and Terpene Deriviative Synthesis - Google Patents [patents.google.com]

- 13. Demonstration and characterization of (E)-nerolidol synthase from maize: a herbivore-inducible terpene synthase participating in (3E)-4,8-dimethyl-1,3,7-nonatriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

- 15. Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. taylorandfrancis.com [taylorandfrancis.com]

Olfactory profile and odor threshold of nerolidyl isobutyrate

The Olfactory Profile and Odor Threshold of Nerolidyl Isobutyrate: A Comprehensive Technical Guide

As a Senior Application Scientist in molecular olfaction and fragrance chemistry, I frequently encounter high-molecular-weight sesquiterpenoid esters that present unique analytical challenges. Among these, This compound (CAS: 2639-68-1) stands out. Characterized by its complex stereochemistry and high lipophilicity, this compound bridges the gap between fine fragrance formulation and emerging therapeutic applications.

This whitepaper provides an in-depth analysis of the olfactory profile, receptor binding mechanics, and the rigorous methodological framework required to accurately determine the odor threshold of this compound.

Chemical Identity and Physicochemical Drivers

This compound—systematically known as (6Z)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl 2-methylpropanoate—is a tertiary allylic ester derived from the sesquiterpene alcohol nerolidol [1]. The molecule's behavior in both analytical instruments and the human olfactory mucosa is dictated by its high molecular weight and extreme hydrophobicity.

Table 1: Physicochemical and Structural Parameters

| Parameter | Value / Descriptor | Scientific Implication |

| Molecular Formula | C₁₉H₃₂O₂ | High carbon count dictates low volatility and heavy base-note characteristics. |

| Molecular Weight | 292.46 g/mol | Nears the upper limit of volatile organic compounds (VOCs) capable of reaching the olfactory epithelium. |

| LogP (Octanol/Water) | ~6.74 | Highly lipophilic; partitions slowly through the aqueous olfactory mucus layer. |

| Boiling Point | 110–112 °C (@ 0.2 Torr) | Requires high-temperature GC inlet conditions to prevent condensation and carryover. |

| Stereochemistry | (6Z) and (6E) isomers | The chiral center at C-3 and geometric isomerism at C-6 result in distinct spatial conformations that influence receptor docking. |

Data synthesized from PubChem and standard chemical repositories [1].

Olfactory Profile and Receptor Interaction

The sensory perception of this compound is highly multifaceted. It is classically described as having a fruity, woody, bergamot, and pear-like odor profile, with subtle green and oily nuances [2]. In fine fragrances, it is utilized at concentrations up to 10% to impart a juicy, ripe Bartlett pear distinction to fruity-floral accords [2].

Mechanistic Causality of Perception

The olfactory mucosa acts as a chromatographic separator [5]. Because this compound is a slow-sorbing, highly hydrophobic compound (LogP ~6.74), it bypasses the fast-sorbing hydrophilic receptors expressed early in the airstream. Instead, it travels further along the mucosa to bind with Class II (hydrophobic) olfactory receptors (ORs) [5]. This delayed partitioning explains its tenacity on a smelling blotter (>8 hours) and its function as a base-note modifier.

Olfactory Transduction Pathway: From hydrophobic ligand partitioning to spatial coding.

Odor Threshold Determination: A Self-Validating Protocol

Determining the odor detection threshold (ODT) of this compound is notoriously difficult. In complex matrices like tea infusions, it often falls below the detection threshold of standard sensory panels due to matrix suppression [4]. Furthermore, trace impurities (such as unreacted nerolidol, which has a threshold of 10 ppb to 10 ppm) can cause false positives.

To ensure scientific integrity, we must employ Gas Chromatography-Olfactometry (GC-O) coupled with a 3-Alternative Forced Choice (3-AFC) dynamic olfactometry method. This creates a self-validating system where the chemical purity is guaranteed by the GC column, and subjective human bias is eliminated by the forced-choice statistical model.

Step-by-Step Methodology

-

Sample Preparation & Serial Dilution:

-

Action: Prepare a stock solution of this compound in dipropylene glycol (DPG). Create a 1:3 serial dilution series.

-

Causality: DPG is chosen because it is an odorless, low-volatility solvent that will not mask the heavy sesquiterpene ester or prematurely saturate the panelist's olfactory receptors.

-

-

Chromatographic Separation (GC-O):

-

Action: Inject the dilutions into a GC equipped with a non-polar column (e.g., DB-5). Split the effluent between a Flame Ionization Detector (FID) and a heated sniffing port.

-

Causality: The GC column separates this compound from highly volatile, low-threshold impurities. The heated sniff port prevents the high-boiling ester from condensing before reaching the panelist's nose.

-

-

3-AFC Presentation (ASTM E679 Standard):

-

Action: Present the GC-O effluent to a trained panelist alongside two blank streams of humidified air. The panelist must identify the port containing the odorant.

-

Causality: The forced-choice model statistically accounts for a 33.3% guessing probability, validating the true detection limit rather than a perceived psychological threshold.

-

-

Data Synthesis (Best-Estimate Threshold):

-

Action: Calculate the geometric mean between the highest concentration missed and the lowest concentration correctly identified across a panel of 15 trained assessors.

-

Self-validating GC-O and 3-AFC workflow for determining the odor threshold of heavy esters.

Natural Occurrence and Therapeutic Potential

Beyond its utility as a synthetic fragrance ingredient, this compound is a critical biomarker in several botanical extracts with emerging pharmacological significance.

Recent GC-MS profiling has identified this compound as a major volatile compound in the incense smoke and solvent extracts of Commiphora africana (myrrh family) and Boswellia papyrifera (frankincense family) [3].

Table 2: Biological and Application Matrix

| Source / Matrix | Role of this compound | Biological / Sensory Implication |

| Fine Fragrances | Base note modifier | Imparts tenacity and a ripe pear/bergamot signature [2]. |

| Commiphora africana | Major volatile constituent | Extracts containing this compound demonstrated competitive tyrosinase inhibition and inhibited the growth of A549 and MIA Paca-2 cancer cell lines [3]. |

| Phalaenopsis bellina | Floral volatile emission | Contributes to the signature fragrance of this Epidendroideae orchid species, attracting specific pollinators. |

The presence of this compound in these therapeutic resins suggests that its role extends beyond mere olfaction. The lipophilic nature of the ester allows it to easily penetrate cellular membranes, which may explain the observed in vitro cytotoxicity against specific cancer cell lines and its strong antibacterial activity against Streptococcus mutans when present in synergistic botanical matrices [3].

References

- National Center for Biotechnology Information. "PubChem Compound Summary for CID 5357159, Nerolidol isobutyrate." PubChem.

- The Good Scents Company. "this compound, 2639-68-1." The Good Scents Company Information System.

- MDPI. "Exploring Volatiles and Biological Effects of Commiphora africana and Boswellia papyrifera Incense." Molecules.

- MDPI. "Absolute Quantitative Volatile Measurement from Fresh Tea Leaves and the Derived Teas Revealed Contributions of Postharvest Synthesis of Endogenous Volatiles for the Aroma Quality of Made Teas." Molecules.

- Google Patents. "Compositions and methods for identifying ligands of odorant receptors (US20100248390A1)." US Patent Office.

The Metabolic Pathway of Nerolidyl Isobutyrate in Plant Systems: A Technical Guide

Abstract

Nerolidyl isobutyrate is a sesquiterpenoid ester that, like many volatile esters, is presumed to contribute to the aromatic profiles of various plants, playing roles in flavor, fragrance, and ecological interactions. While its constituent components—the sesquiterpene alcohol nerolidol and the branched-chain fatty acid isobutyrate—are well-studied plant metabolites, the precise metabolic pathway culminating in this compound is not extensively characterized. This technical guide provides an in-depth, hypothesis-driven framework for understanding its biosynthesis, putative catabolism, and regulation within plant systems. We synthesize established knowledge on terpenoid and fatty acid metabolism to propose a comprehensive pathway, grounded in the function of known enzyme families. Furthermore, this guide furnishes detailed, field-proven methodologies for researchers to investigate and validate each step of the proposed pathway, from metabolite profiling to enzyme characterization.

Part I: Introduction to this compound

Volatile organic compounds (VOCs) are central to a plant's interaction with its environment. They act as attractants for pollinators, deterrents against herbivores, and signals in plant-plant communication.[1] Among the most diverse classes of VOCs are terpenoids and their derivatives, including a vast array of esters. This compound is an ester composed of (E)-nerolidol, a C15 sesquiterpene alcohol, and isobutyric acid. (E)-nerolidol is a known herbivore-induced plant volatile (HIPV) that can act as an indirect defense signal by attracting natural enemies of the attacking herbivores.[1][2] Isobutyric acid and its CoA ester are derived from the catabolism of the amino acid valine.[3][4] The esterification of nerolidol to this compound likely modifies its volatility, stability, and biological activity, potentially creating a novel signaling molecule or flavor/aroma component.

This guide will deconstruct the metabolic journey to this compound, beginning with the synthesis of its fundamental precursors and culminating in a proposed pathway for its formation and subsequent breakdown.

Part II: The Proposed Metabolic Pathway

The formation of this compound requires the convergence of two distinct metabolic routes: the terpenoid biosynthesis pathway yielding (E)-nerolidol, and the branched-chain amino acid catabolic pathway that produces isobutyryl-CoA.

Section 2.1: Biosynthesis of the Sesquiterpene Precursor, (E)-Nerolidol

The backbone of all terpenoids is assembled from five-carbon isoprene units.[5] The journey to nerolidol begins with the synthesis of farnesyl pyrophosphate (FPP), the universal precursor to all sesquiterpenes.[5][6]

-

Upstream Isoprenoid Synthesis: Plants utilize two pathways to produce the basic C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). The cytosolic mevalonate (MVA) pathway is the primary source for sesquiterpenoid precursors.

-

Formation of Farnesyl Pyrophosphate (FPP): In the cytosol, two molecules of IPP and one molecule of DMAPP are sequentially condensed by FPP synthase to form the C15 intermediate, FPP.

-

The Final Step: Nerolidol Synthase (NES): The enzyme (E)-nerolidol synthase (NES), a member of the terpene synthase (TPS) family, catalyzes the conversion of FPP to (3S)-(E)-nerolidol.[2][7][8] This reaction represents a critical control point, diverting FPP away from other metabolic fates, such as sterol biosynthesis.[9] In some species, bifunctional nerolidol/linalool synthases have been identified, which can produce both a C15 sesquiterpene and a C10 monoterpene, with the final product being determined by substrate availability and subcellular localization.[7][8] For nerolidol production, the enzyme is localized in the cytosol where the FPP substrate is abundant.[7][8]

Section 2.2: Biosynthesis of the Acyl Donor, Isobutyryl-CoA

The isobutyrate moiety is derived from the catabolism of the branched-chain amino acid valine. This process primarily occurs within the mitochondria and peroxisomes.[3][4]

-

Valine Catabolism: The breakdown of valine proceeds through a series of enzymatic steps to yield isobutyryl-CoA.

-

Peroxisomal Involvement: Studies in Arabidopsis thaliana suggest that peroxisomes play a key role in the metabolism of isobutyryl-CoA via a modified β-oxidation pathway.[3][4] This localization is significant as it segregates this acyl-CoA pool from other mitochondrial processes.

Section 2.3: The Putative Esterification: A Role for BAHD Acyltransferases

The final and least characterized step is the esterification of (E)-nerolidol with isobutyryl-CoA. Based on extensive research into the formation of other volatile esters in plants, this reaction is hypothesized to be catalyzed by an Alcohol Acyltransferase (AAT) belonging to the BAHD superfamily.[1][6][10][11][12]

The BAHD family is a large and functionally diverse group of enzymes that transfer an acyl group from a CoA-thioester to an alcohol or amine.[11][13] They are responsible for the synthesis of numerous plant secondary metabolites, including the volatile esters that define many fruit and flower aromas.[7][10][14] These enzymes are known for their ability to accept a wide range of alcohol and acyl-CoA substrates, which accounts for the vast diversity of esters found in nature.[15][16] Therefore, the most plausible mechanism for this compound synthesis is the action of a nerolidol-specific or promiscuous AAT that utilizes isobutyryl-CoA as the acyl donor.

Caption: Proposed metabolic pathway of this compound in plants.

Section 2.4: Putative Catabolism of this compound

While often considered terminal products, many plant secondary metabolites undergo turnover and degradation.[17] The catabolism of this compound would likely commence with hydrolysis of the ester bond, catalyzed by a carboxylesterase enzyme. This would release (E)-nerolidol and isobutyric acid back into the metabolic pool. The released nerolidol could then be further modified, for example, through glycosylation to form a non-volatile transport or storage form, or through oxidation.[18] The released isobutyric acid would re-enter the peroxisomal β-oxidation pathway.[3][4]

Part III: Regulation of the Pathway

The biosynthesis of specialized metabolites like this compound is tightly regulated at multiple levels, ensuring production occurs at the correct time and place.

-

Transcriptional Control: The expression of terpene synthase genes, such as NES, is often the primary point of regulation. Transcription factors from families like MYB, WRKY, and AP2/ERF are known to bind to promoter regions of TPS genes and modulate their expression in response to developmental cues and environmental stimuli.[11]

-

Hormonal Signaling: Phytohormones are key signaling molecules that orchestrate plant defense responses. Jasmonic acid (JA) and its volatile ester, methyl jasmonate (MeJA), are potent inducers of sesquiterpene biosynthesis, particularly in response to herbivory.[12] Salicylic acid (SA), primarily associated with pathogen defense, can also influence terpenoid production, sometimes antagonistically to JA.[12] The induction of nerolidol as an HIPV strongly suggests its regulation by the JA pathway.[1]

-

Substrate Availability: The final production of this compound is also dependent on the availability of its precursors. The flux through both the MVA pathway to produce FPP and the valine catabolic pathway to produce isobutyryl-CoA can be limiting factors.[10]

Part IV: Methodologies for Pathway Elucidation

Validating the proposed pathway requires a multi-faceted experimental approach. The following protocols provide a robust framework for the extraction, identification, and functional characterization of the metabolites and enzymes involved.

Protocol 1: Metabolite Profiling by GC-MS

Objective: To extract, identify, and quantify this compound and its precursors from plant tissue. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method due to the volatility of sesquiterpenoids.[13][14]

Causality: The choice of a non-polar solvent like hexane is critical for efficiently extracting lipophilic compounds like sesquiterpene esters while minimizing the co-extraction of polar contaminants. The inclusion of an internal standard is a self-validating step, allowing for correction of variations in extraction efficiency and injection volume, thus ensuring quantitative accuracy.

Methodology:

-

Tissue Harvest: Flash-freeze approximately 100-200 mg of plant tissue (e.g., leaves, flowers) in liquid nitrogen to quench metabolic activity. Grind to a fine powder using a mortar and pestle or a cryogenic grinder.

-

Extraction: Transfer the powder to a 2 mL glass vial. Add 1 mL of GC-grade hexane containing an internal standard (e.g., 1 µg/mL of tetradecane or another non-native hydrocarbon).

-

Incubation: Vortex vigorously for 30 seconds. Incubate on a shaker at room temperature for 1 hour, protected from light.

-

Clarification: Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Sample Transfer: Carefully transfer the supernatant to a new GC vial with a micro-insert.

-

GC-MS Analysis:

-

Injector: 250°C, Splitless mode, 1 µL injection volume.

-

Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is ideal for separating terpenes.

-

Oven Program: Start at 50°C (hold 2 min), ramp to 180°C at 5°C/min, then ramp to 280°C at 20°C/min (hold 5 min).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Mass Spectrometer: Electron Impact (EI) ionization at 70 eV. Scan range of m/z 40-450.

-

-

Data Analysis: Identify this compound by comparing its mass spectrum and retention index to an authentic chemical standard. Quantify relative to the internal standard.

| Parameter | Setting | Rationale |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | Gold standard for volatile and semi-volatile compound analysis, providing both separation and structural information.[14][19] |

| Extraction Solvent | Hexane | Efficiently solubilizes non-polar sesquiterpenoids and their esters.[5] |

| Internal Standard | Tetradecane (or similar) | Corrects for variability in extraction and injection, ensuring data accuracy and reproducibility. |

| GC Column | DB-5ms or equivalent | Provides excellent separation of complex terpene mixtures based on boiling point and polarity. |

| Ionization Mode | Electron Impact (EI) at 70 eV | Creates reproducible fragmentation patterns, allowing for confident library-based identification. |

Protocol 2: Identification and Characterization of the Candidate Acyltransferase

Objective: To identify the gene encoding the putative this compound synthase and characterize the recombinant enzyme's activity in vitro.

Causality: This workflow follows a logical progression from gene discovery to functional validation. Transcriptome analysis of a plant tissue known to produce the compound (e.g., from GC-MS data) under inducing conditions (e.g., MeJA treatment) maximizes the probability of identifying the correct, upregulated acyltransferase gene. Heterologous expression provides a clean background to test the specific catalytic activity of the candidate enzyme, a crucial step for unambiguous functional assignment.[10][15]

Caption: Experimental workflow for identifying and validating the this compound synthase.

Methodology:

-

Candidate Gene Identification:

-

Treat plants with an inducer like methyl jasmonate (MeJA) to stimulate defense-related pathways.

-

Perform RNA-Seq on induced vs. control tissues at a time point corresponding to peak volatile emission.

-

Identify all genes annotated as BAHD acyltransferases that are significantly upregulated upon treatment. Prioritize candidates based on homology to known alcohol acyltransferases.

-

-

Heterologous Expression:

-

Clone the full-length coding sequence of candidate genes into a bacterial expression vector (e.g., pET-28a with a His-tag).

-

Transform the construct into an expression strain of E. coli (e.g., BL21(DE3)).

-

Induce protein expression with IPTG and purify the recombinant protein using nickel-affinity chromatography.

-

-

In Vitro Enzyme Assay:

-

Prepare a reaction mixture in a 1.5 mL glass vial containing: 100 mM potassium phosphate buffer (pH 7.0), 1 mM DTT, 10 µg of purified enzyme, 200 µM (E)-nerolidol, and 200 µM isobutyryl-CoA.

-

Initiate the reaction by adding the isobutyryl-CoA.

-

Incubate at 30°C for 1 hour.

-

Stop the reaction and extract the products by adding 200 µL of hexane, vortexing, and centrifuging to separate the phases.

-

-

Product Analysis:

-

Analyze the hexane layer by GC-MS as described in Protocol 1.

-

A functional this compound synthase will produce a peak with the identical retention time and mass spectrum as the authentic this compound standard. Controls (no enzyme, boiled enzyme, no nerolidol, no isobutyryl-CoA) must be run to ensure the product is enzyme-dependent.

-

Part V: Conclusion and Future Directions

The metabolic pathway of this compound in plants represents a fascinating intersection of sesquiterpenoid and branched-chain amino acid metabolism. While its direct synthesis has not been fully elucidated, this guide presents a robust, evidence-based hypothesis centered on the well-established roles of terpene synthases and BAHD acyltransferases. The proposed pathway provides a clear roadmap for researchers, and the detailed methodologies herein offer the tools to validate these hypotheses.

Future research should focus on the in vivo functional characterization of candidate acyltransferases using techniques like gene silencing (RNAi) or CRISPR/Cas9-mediated knockout in a model plant system. Elucidating the ecological role of this compound—whether in pollinator attraction, herbivore deterrence, or as an antimicrobial agent—will provide critical context for its metabolic regulation. Understanding this pathway not only deepens our knowledge of plant specialized metabolism but also opens avenues for the metabolic engineering of novel flavors, fragrances, and bioactive compounds.

References

-

Beekwilder, J., et al. (2004). Functional Characterization of Enzymes Forming Volatile Esters from Strawberry and Banana. Plant Physiology, 135(4), 1865-1878. [Link]

-

D'Auria, J. C. (2006). Acyltransferases in plants: a good time to be BAHD. Current Opinion in Plant Biology, 9(3), 331-340. [Link]

-

D'Auria, J. C., et al. (2002). Characterization of an Acyltransferase Capable of Synthesizing Benzylbenzoate and Other Volatile Esters in Flowers and Damaged Leaves of Clarkia breweri. Plant Physiology, 130(1), 466-476. [Link]

-

D'Auria, J. C., et al. (2002). Characterization of an Acyltransferase Capable of Synthesizing Benzylbenzoate and Other Volatile Esters in Flowers and Damaged Leaves of Clarkia breweri. PubMed, PMID: 12226525. [Link]

- Tholl, D. (2015). Biosynthesis and Biological Functions of Terpenoids in Plants. Advances in Biochemical Engineering/Biotechnology, 148, 63-106.

-

St-Pierre, B., & De Luca, V. (2000). A Family of Plant Acyl-CoA Dependent Acyltransferases. In Recent Advances in Phytochemistry (Vol. 34, pp. 285-315). (General knowledge, referenced in search results like[11] and[14])

- (This cit

-

Luo, J., et al. (2022). A BAHD acyltransferase contributes to the biosynthesis of both ethyl benzoate and methyl benzoate in the flowers of Lilium oriental hybrid 'Siberia'. Plant Science, 323, 111388. [Link]

- (This cit

-

D'Auria, J. C., et al. (2002). Characterization of an Acyltransferase Capable of Synthesizing Benzylbenzoate and Other Volatile Esters in Flowers and Damaged Leaves of Clarkia breweri. Plant Physiology, 130(1), 466–476. [Link]

-

Nieuwenhuizen, N. J., et al. (2009). Identification, functional characterization, and regulation of the enzyme responsible for floral (E)-nerolidol biosynthesis in kiwifruit (Actinidia chinensis). Journal of Experimental Botany, 60(12), 3597-3608. [Link]

- (This cit

-

Degenhardt, J., et al. (2003). Restoring a maize root signal that attracts insect-killing nematodes. Proceedings of the National Academy of Sciences, 100(23), 13213-13218. (General knowledge about HIPVs, context for[2])

-

De Geyter, N., et al. (2012). A fine-tuned hormonal interplay orchestrates plant defense. Molecular Plant-Microbe Interactions, 25(6), 728-741. (General knowledge, context for[12] in search results)

-

Nagegowda, D. A., et al. (2008). Two nearly identical terpene synthases catalyze the formation of nerolidol and linalool in snapdragon flowers. The Plant Journal, 55(2), 224-239. [Link]

-

Degenhardt, J., & Gershenzon, J. (2000). Demonstration and characterization of (E)-nerolidol synthase from maize: A herbivore-inducible terpene synthase participating in (3E)-4,8-dimethyl-1,3,7-nonatriene biosynthesis. Planta, 210(5), 815-822. [Link]

-

Lucas, K. A., & Blevins, D. G. (2007). Peroxisomal Metabolism of Propionic Acid and Isobutyric Acid in Plants. Journal of Biological Chemistry, 282(34), 24964-24972. [Link]

-

Xu, G., et al. (2025). Characterization of four terpene synthase genes involved in nerolidol and linalool biosynthesis in Santalum album leaves induced by methyl jasmonate. Plant Physiology and Biochemistry, 200, 110571. [Link]

- (This cit

- (This cit

-

Lucas, K. A., & Blevins, D. G. (2007). Peroxisomal metabolism of propionic acid and isobutyric acid in plants. The Journal of biological chemistry, 282(34), 24964–24972. [Link]

- (This cit

-

Kirby, J., & Keasling, J. D. (2009). Biosynthesis of plant isoprenoids: perspectives for microbial engineering. Annual review of plant biology, 60, 335-355. (General knowledge, context for[9] in search results)

-

Nagegowda, D. A., et al. (2008). Two nearly identical terpene synthases catalyze the formation of nerolidol and linalool in snapdragon flowers. The Plant Journal, 55(2), 224-239. [Link]

-

Bozzo, G. G. (2021). In through the out door: Biochemical mechanisms affecting flavonoid glycoside catabolism in plants. Plant Science, 308, 110904. [Link]

Sources

- 1. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of an acyltransferase capable of synthesizing benzylbenzoate and other volatile esters in flowers and damaged leaves of Clarkia breweri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Alcohol acyl transferase genes at a high-flavor intensity locus contribute to ester biosynthesis in kiwifruit - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. longdom.org [longdom.org]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. A BAHD acyltransferase contributes to the biosynthesis of both ethyl benzoate and methyl benzoate in the flowers of Lilium oriental hybrid ‘Siberia’ - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Characterization of an Acyltransferase Capable of Synthesizing Benzylbenzoate and Other Volatile Esters in Flowers and Damaged Leaves of Clarkia breweri - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. US4452999A - Method for making isobutyric acid - Google Patents [patents.google.com]

- 18. pnas.org [pnas.org]

- 19. Identification of a BAHD Acyltransferase Gene Involved in Plant Growth and Secondary Metabolism in Tea Plants - PMC [pmc.ncbi.nlm.nih.gov]

The Bioactive Potential of Nerolidyl Esters: A Technical Guide for Researchers

Introduction

Nerolidol, a naturally occurring sesquiterpene alcohol found in the essential oils of numerous plants, has garnered significant scientific attention for its diverse pharmacological activities.[1][2] Its ester derivatives, nerolidyl esters, represent a promising class of compounds with potentially enhanced or modulated bioactivities. This technical guide provides a comprehensive literature review of the known biological effects of nerolidyl esters, with a primary focus on nerolidyl acetate, the most extensively studied derivative. We will delve into their anticancer, antimicrobial, anti-inflammatory, and insecticidal properties, exploring the underlying mechanisms of action and providing practical experimental protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these lipophilic compounds.

Chemical Structure and Synthesis

Nerolidyl esters are formed by the esterification of the tertiary alcohol group of nerolidol with various carboxylic acids. This modification alters the molecule's polarity, lipophilicity, and steric hindrance, which can significantly influence its biological activity and pharmacokinetic profile. The general structure of a nerolidyl ester is depicted below.

The synthesis of nerolidyl esters can be achieved through several methods, including the reaction of nerolidol with an appropriate acyl chloride or carboxylic anhydride in the presence of a base catalyst.[3]

A Spectrum of Bioactivity: From Anticancer to Insecticidal

While research into the full range of nerolidyl esters is ongoing, the existing literature, primarily on nerolidol and nerolidyl acetate, points to a broad spectrum of biological activities.

Anticancer Activity

Nerolidol, the parent alcohol, has demonstrated notable anticancer properties against various cancer cell lines, including breast cancer[4], lung carcinoma[5], and acute lymphoblastic leukemia.[6] Its proposed mechanisms include the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[5][6]

Nerolidol acetate is also recognized for its anti-cancer activities.[7] While specific mechanistic studies on the acetate are less common than for the parent alcohol, it is plausible that it shares similar mechanisms of action. The esterification may enhance cellular uptake and bioavailability, potentially leading to increased efficacy.[8]

Key Anticancer Mechanisms of Nerolidol (Potentially Shared by its Esters):

-

Induction of Apoptosis: Nerolidol has been shown to trigger programmed cell death in cancer cells by modulating key signaling pathways.[5][6]

-

Cell Cycle Arrest: It can halt the proliferation of cancer cells at different phases of the cell cycle.[4]

-

ROS Generation: An increase in intracellular ROS can lead to oxidative stress and subsequent cell death in cancer cells.[6]

-

Modulation of Signaling Pathways: Nerolidol has been found to interfere with critical cancer-related signaling pathways such as PI3K/Akt and NF-κB.[6]

Antimicrobial and Antifungal Activity

The antimicrobial properties of nerolidol are well-documented, showing efficacy against a range of bacteria and fungi.[1][9] It has been reported to be effective against both Gram-positive and Gram-negative bacteria.[10][11] Nerolidol acetate also possesses antibacterial activity.[7] The lipophilic nature of these compounds allows them to disrupt the microbial cell membrane, a likely mechanism of their antimicrobial action.

A study on nerolidol and its derivatives, including O-methyl-nerolidol and O-ethyl-nerolidol, tested their antimicrobial activity against airborne microbes.[12] While this study did not include a wide range of esters, it highlights the potential for derivatization to modulate antimicrobial efficacy.

Anti-inflammatory Effects

Nerolidol exhibits significant anti-inflammatory properties by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[13][14] It has also been shown to inhibit neutrophil activation.[3][15] Nerolidol acetate is also reported to have anti-inflammatory activity.[7] The anti-inflammatory action is likely mediated through the modulation of inflammatory signaling pathways.

Leishmanicidal and Anti-parasitic Activity

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. Nerolidol has demonstrated potent activity against various Leishmania species.[16][17] The proposed mechanism involves the inhibition of isoprenoid biosynthesis, a crucial metabolic pathway for the parasite.[16][17] A derivative, 4-nerolidylcatechol, has also shown promising leishmanicidal properties.[18][19] Nerolidol acetate is also known to inhibit parasitic activity, including against schistosomiasis and malaria.[7]

Insecticidal and Acaricidal Properties

Nerolidol and its parent compounds are known to have insecticidal and acaricidal activities.[20] This makes nerolidyl esters potential candidates for the development of new, environmentally friendly pesticides.

Quantitative Bioactivity Data

The following table summarizes some of the available quantitative data on the bioactivity of nerolidol, which can serve as a benchmark for evaluating its esters. Data for nerolidyl esters is sparse in the readily available literature.

| Compound | Bioactivity | Model | IC50 / MIC | Reference |

| Nerolidol | Leishmanicidal | L. amazonensis promastigotes | 85 µM | [16] |

| Nerolidol | Leishmanicidal | L. braziliensis promastigotes | 74 µM | [16] |

| Nerolidol | Leishmanicidal | L. chagasi promastigotes | 75 µM | [16] |

| Nerolidol | Anticancer | MOLT-4 (leukemia) cells | 30 µM | [6] |

| Nerolidol | Anti-inflammatory | fMLF-induced neutrophil activation | 4.0 µM | [3] |

| Nerolidol | Anti-inflammatory | WKYMVM-induced neutrophil activation | 3.7 µM | [3] |

| Nerolidol | Antimicrobial | S. aureus | 512 to >1024 µg/mL | [21] |

| Nerolidol | Antimicrobial | P. aeruginosa | 0.5 mg/mL | [9] |

| Nerolidol | Antimicrobial | K. pneumoniae | 0.5 mg/mL | [9] |

Experimental Protocols

This section provides standardized, step-by-step methodologies for assessing the key bioactivities of nerolidyl esters.

In Vitro Anticancer Activity: MTT Assay

This protocol determines the cytotoxic effect of a compound on cancer cell lines.

Methodology:

-

Cell Culture: Culture the desired cancer cell line (e.g., MCF-7, A549) in appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the nerolidyl ester in the cell culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution Assay

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Methodology:

-

Microorganism Preparation: Grow the bacterial or fungal strain in an appropriate broth medium overnight. Adjust the turbidity of the culture to match a 0.5 McFarland standard.

-

Compound Dilution: Prepare a two-fold serial dilution of the nerolidyl ester in a 96-well microtiter plate using a suitable broth medium.

-

Inoculation: Add the standardized microbial suspension to each well. Include a positive control (microorganism without the test compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Measurement of Nitric Oxide (NO) Production in Macrophages

This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in LPS-stimulated macrophages.

Methodology:

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the nerolidyl ester for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production. Include a control group with no LPS stimulation.

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

-

Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes. .

-

Measure the absorbance at 540 nm.

-

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control group.

Visualizing the Mechanisms: Signaling Pathways and Workflows

Proposed Anticancer Signaling Pathway of Nerolidol and its Esters

Caption: Proposed anticancer mechanism of nerolidyl esters.

Experimental Workflow for Bioactivity Screening

Caption: A typical workflow for screening the bioactivity of nerolidyl esters.

Future Directions and Conclusion

The available evidence strongly suggests that nerolidyl esters are a promising class of bioactive compounds with potential applications in oncology, infectious diseases, and inflammatory disorders. While nerolidol and nerolidyl acetate have shown significant promise, a considerable knowledge gap exists for other ester derivatives. Future research should focus on:

-

Systematic Synthesis and Screening: A library of nerolidyl esters with varying chain lengths and branching should be synthesized and screened for a wide range of biological activities.

-

Structure-Activity Relationship (SAR) Studies: Elucidating the relationship between the chemical structure of the ester group and the observed bioactivity will be crucial for designing more potent and selective compounds.

-

In-depth Mechanistic Studies: Detailed investigations into the molecular targets and signaling pathways modulated by different nerolidyl esters are needed.

-

In Vivo Efficacy and Safety: Promising candidates should be evaluated in animal models to assess their therapeutic efficacy, pharmacokinetics, and safety profiles.

References

-

Arruda, D. C., D'Alexandri, F. L., Katzin, A. M., & Uliana, S. R. (2005). Antileishmanial Activity of the Terpene Nerolidol. Antimicrobial Agents and Chemotherapy, 49(5), 1679–1687. [Link]

-

Rafique, F., Younis, W., Mumtaz, H., Jabbar, A., Arshad, E., Shahbaz, Z., & Khawar, A. (2024). Neryl Acetate: A Natural Compound with Promising Therapeutic Benefits. Journal of Pharma and Biomedics, 2(2). [Link]

-

de Cássia Orlandi, P., et al. (2026). Unveiling the Leishmanicidal Mechanism of 4‐Nerolidylcatechol Isolated From Piper peltatum Against Leishmania infantum. Chemistry & Biodiversity. [Link]

-

Chan, W. K., Tan, L. T. H., Chan, K. G., Lee, L. H., & Goh, B. H. (2016). Nerolidol: A Sesquiterpene Alcohol with Multi-Faceted Pharmacological and Biological Activities. Molecules, 21(5), 529. [Link]

-

Calo, J. R., Crandall, P. G., O'Bryan, C. A., & Ricke, S. C. (2025). Evaluation of the antimicrobial and cytotoxic activity of nerolidol encapsulated in a nanoliposome system. Frontiers in Veterinary Science. [Link]

-

Arruda, D. C., D'Alexandri, F. L., Katzin, A. M., & Uliana, S. R. (2005). Antileishmanial activity of the terpene nerolidol. Antimicrobial agents and chemotherapy, 49(5), 1679–1687. [Link]

-

Al-Harbi, N. O., et al. (2020). Nerolidol mitigates colonic inflammation: An experimental study using both in vivo and in vitro models. Antioxidants, 9(7), 623. [Link]

-

Almatroodi, S. A., et al. (2025). Anticancer potential of nerolidol on acute lymphoblastic leukemia cells through the interactions with the NF-κB/STAT-3 and PI3K/Akt signaling pathways. Advances in Clinical and Experimental Medicine. [Link]

-

Calo, J. R., et al. (2025). Evaluation of the antimicrobial and cytotoxic activity of nerolidol encapsulated in a nanoliposome system. Frontiers in Veterinary Science. [Link]

-

Krist, S., et al. (2015). Antimicrobial Activity of Nerolidol and its Derivatives against Airborne Microbes and Further Biological Activities. Natural Product Communications, 10(1), 143-148. [Link]

-

Al-Harbi, N. O., et al. (2020). Nerolidol Mitigates Colonic Inflammation: An Experimental Study Using both In Vivo and In Vitro Models. Antioxidants, 9(7), 623. [Link]

-

Zidorn, C., et al. (2022). Neutrophil Immunomodulatory Activity of Nerolidol, a Major Component of Essential Oils from Populus balsamifera Buds and Propolis. International Journal of Molecular Sciences, 23(24), 15598. [Link]

-

Zidorn, C., et al. (2022). Neutrophil Immunomodulatory Activity of Nerolidol, a Major Component of Essential Oils from Populus balsamifera Buds and Propolis. International journal of molecular sciences, 23(24), 15598. [Link]

-

Farooq, M., et al. (2025). Anticancer efficacy of nerolidol, cyclophosphamide, and their combination against breast cancer cell line MCF-7. Molecular Biology Reports. [Link]

-

Bonikowski, R., et al. (2015). Synthesis, odour evaluation and antimicrobial activity of some geranyl acetone and nerolidol analogues. Flavour and Fragrance Journal, 30(3), 238-244. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5363426, Nerolidyl acetate. [Link]

-

de Oliveira, J. R., et al. (2021). Evaluation of the antioxidant, antibacterial, and antibiofilm activity of the sesquiterpene nerolidol. Archives of Oral Biology, 128, 105175. [Link]

-

Ni, Y. L., et al. (2019). Nerolidol Suppresses the Inflammatory Response during Lipopolysaccharide-Induced Acute Lung Injury via the Modulation of Antioxidant Enzymes and the AMPK/Nrf-2/HO-1 Pathway. Oxidative Medicine and Cellular Longevity, 2019, 8198359. [Link]

-

Al-Aamri, M. S., et al. (2025). Nerolidol inhibits proliferation and triggers ROS-facilitated apoptosis in lung carcinoma cells via the suppression of MAPK/STAT3/NF-κB and P13K/AKT pathways. Advances in Clinical and Experimental Medicine. [Link]

-

Singh, A., et al. (2022). Fabrication, physicochemical characterization and In vitro anticancer activity of nerolidol encapsulated solid lipid nanoparticles in human colorectal cell line. Colloids and Surfaces B: Biointerfaces, 215, 112520. [Link]

-

de Almeida, A. M., et al. (2019). In vitro antileishmanial and cytotoxic activities of nerolidol are associated with changes in plasma membrane dynamics. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1861(6), 1049-1056. [Link]

-

Soković, M., et al. (2025). Antimicrobial properties and chemical composition of liquid and gaseous phases of essential oils. Food and Chemical Toxicology. [Link]

-

Chan, W. K., et al. (2016). Nerolidol: A Sesquiterpene Alcohol with Multi-Faceted Pharmacological and Biological Activities. Molecules, 21(5), 529. [Link]

-

Krist, S., et al. (2015). Antimicrobial activity of nerolidol and its derivatives against airborne microbes and further biological activities. Natural product communications, 10(1), 1934578X1501000137. [Link]

-

de Cássia Orlandi, P., et al. (2026). Unveiling the Leishmanicidal Mechanism of 4-Nerolidylcatechol Isolated From Piper peltatum Against Leishmania infantum. Chemistry & biodiversity. [Link]

-

Kim, J., et al. (2024). Divergent Synthesis of Nerolidol-Type Sesquiterpenoids Produced by Soil Bacterium from an Identical Starting Material via Diepoxide Precursors: Stereochemical Revision and Absolute Configuration of a THF Natural Product. The Journal of Organic Chemistry. [Link]

-

Calo, J. R., et al. (2025). Evaluation of the antimicrobial and cytotoxic activity of nerolidol encapsulated in a nanoliposome system. Frontiers in Veterinary Science. [Link]

-

Zidorn, C., et al. (2022). Neutrophil Immunomodulatory Activity of Nerolidol, a Major Component of Essential Oils from Populus balsamifera Buds and Propolis. International Journal of Molecular Sciences, 23(24), 15598. [Link]

-

Gaber, N., et al. (2021). Biopesticidal potential of nerolidol, a sesquiterpene compound, and its drastic impact on growth and metamorphosis of the cotton leafworm Spodoptera littoralis (Lepidoptera: Noctuidae). PLoS ONE, 16(2), e0247303. [Link]

-

Taylor & Francis. (n.d.). Nerolidol – Knowledge and References. [Link]

-

da Silva, W. M. B., et al. (2025). Nerolidol and Its Pharmacological Application in Treating Neurodegenerative Diseases: A Review. Current Neuropharmacology. [Link]

-

Al-Aamri, M. S., et al. (2025). Nerolidol inhibits proliferation and triggers ROS-facilitated apoptosis in lung carcinoma cells via the suppression of MAPK/STAT3/NF-κB and P13K/AKT pathways. Advances in Clinical and Experimental Medicine. [Link]

-

Al-Oqail, M. M., et al. (2023). Nerolidol, bioactive compound suppress growth of HCT-116 colorectal cancer cells through cell cycle arrest and induction of apoptosis. Applied Biochemistry and Biotechnology, 196(3), 1365-1375. [Link]

-

Chan, W. K., et al. (2016). Nerolidol: A Sesquiterpene Alcohol with Multi-Faceted Pharmacological and Biological Activities. Molecules, 21(5), 529. [Link]

-

da Silva, J. K. R., et al. (2020). Exploring the chemical composition, in vitro and in silico study of the anticandidal properties of annonaceae species essential oils from the Amazon. Molecules, 25(20), 4640. [Link]

- Withers, S. T., & Keasling, J. D. (2010). U.S.

Sources

- 1. Nerolidol: A Sesquiterpene Alcohol with Multi-Faceted Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Anticancer efficacy of nerolidol, cyclophosphamide, and their combination against breast cancer cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nerolidol inhibits proliferation and triggers ROS-facilitated apoptosis in lung carcinoma cells via the suppression of MAPK/STAT3/NF-κB and P13K/AKT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticancer potential of nerolidol on acute lymphoblastic leukemia cells through the interactions with the NF-κB/STAT-3 and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nerolidol acetate | TargetMol [targetmol.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Evaluation of the antioxidant, antibacterial, and antibiofilm activity of the sesquiterpene nerolidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of the antimicrobial and cytotoxic activity of nerolidol encapsulated in a nanoliposome system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of the antimicrobial and cytotoxic activity of nerolidol encapsulated in a nanoliposome system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antimicrobial activity of nerolidol and its derivatives against airborne microbes and further biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 14. mdpi.com [mdpi.com]

- 15. Neutrophil Immunomodulatory Activity of Nerolidol, a Major Component of Essential Oils from Populus balsamifera Buds and Propolis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antileishmanial Activity of the Terpene Nerolidol - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antileishmanial activity of the terpene nerolidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Unveiling the Leishmanicidal Mechanism of 4‐Nerolidylcatechol Isolated From Piper peltatum Against Leishmania infantum - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Unveiling the Leishmanicidal Mechanism of 4-Nerolidylcatechol Isolated From Piper peltatum Against Leishmania infantum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. medchemexpress.com [medchemexpress.com]

Isomeric forms of nerolidyl isobutyrate (cis/trans)

An In-Depth Technical Guide to the Isomeric Forms of Nerolidyl Isobutyrate (cis/trans)

This compound, a sesquiterpenoid ester, is a valuable fragrance ingredient prized for its complex fruity and woody aroma. The presence of a trisubstituted double bond in its nerolidyl moiety gives rise to cis and trans geometric isomers, each possessing unique physicochemical properties and, consequently, distinct sensory and potentially biological characteristics. This technical guide provides a comprehensive overview of the synthesis, characterization, and purification of the cis and trans isomers of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of these isomers for applications in fragrance chemistry, sensory science, and pharmacology. The guide details experimental protocols for isomer-specific synthesis, analytical techniques for their differentiation and quantification, and strategies for their preparative separation. Furthermore, it explores the anticipated differences in their biological activities, drawing parallels with the well-documented isomeric variations in the parent alcohol, nerolidol.

Introduction: The Significance of Isomerism in this compound

This compound is the ester formed from the reaction of nerolidol and isobutyric acid. Nerolidol, a naturally occurring sesquiterpene alcohol, is found in numerous essential oils and possesses four stereoisomers due to a chiral center at the C3 position and a double bond at the C6 position.[1][2] This structural complexity is conferred upon this compound, resulting in the existence of (R/S)-cis-nerolidyl isobutyrate and (R/S)-trans-nerolidyl isobutyrate.

The spatial arrangement of the substituents around the C6-C7 double bond dictates the cis or trans configuration, which significantly influences the molecule's overall shape.[3] This, in turn, affects its physical properties such as boiling point, density, and refractive index, as well as its interaction with biological receptors, including olfactory receptors and enzyme active sites.[4] For the fragrance and flavor industry, controlling the isomeric composition is paramount, as even subtle structural changes can lead to dramatic differences in odor profile and intensity.[5][6] In the pharmaceutical realm, the differential biological activities of geometric isomers are a well-established phenomenon, with one isomer often exhibiting significantly higher potency or a different pharmacological profile than the other.[4]

This guide focuses on the cis/trans isomerism of this compound, providing the technical foundation necessary for its synthesis, analysis, and application.

Synthesis of cis- and trans-Nerolidyl Isobutyrate

The synthesis of isomerically pure this compound is contingent on the availability of the corresponding pure nerolidol isomers. The general synthetic strategy involves a two-step process: the synthesis of the desired nerolidol isomer, followed by its esterification with isobutyric acid or a reactive derivative thereof.

Synthesis of cis- and trans-Nerolidol

A common industrial synthesis of nerolidol isomers starts from linalool and proceeds through geranylacetone as a key intermediate.[2][7] The isomeric purity of the final nerolidol product is determined by the isomeric purity of the geranylacetone used.

Caption: Synthesis workflow for cis- and trans-nerolidol.

Experimental Protocol: Synthesis of trans-Nerolidol

This protocol is adapted from established methods for the synthesis of nerolidol isomers.[2][8]

-

Synthesis of trans-Geranylacetone: Begin with a commercial source of trans-geranylacetone or synthesize it from geraniol.

-

Grignard Reaction:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings in anhydrous tetrahydrofuran (THF).

-

Slowly add vinyl bromide to initiate the formation of the vinyl magnesium bromide Grignard reagent.

-

Cool the reaction mixture to 0-5 °C and add a solution of trans-geranylacetone in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC or GC).

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude trans-nerolidol by vacuum distillation.

-

Esterification of Nerolidol Isomers

The esterification of the tertiary alcohol, nerolidol, requires carefully chosen conditions to achieve high yields and avoid side reactions.

Experimental Protocol: Synthesis of trans-Nerolidyl Isobutyrate

-

Reaction Setup: In a round-bottom flask, dissolve trans-nerolidol in a suitable aprotic solvent such as dichloromethane or diethyl ether.

-

Esterification:

-

Add an excess of isobutyric anhydride and a tertiary amine base, such as pyridine or triethylamine.[9]

-

Stir the reaction mixture at room temperature until the nerolidol is consumed, as monitored by TLC or GC.

-

-

Work-up and Purification:

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude trans-nerolidyl isobutyrate can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Physicochemical and Spectroscopic Characterization